4-Methyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin is a complex organic compound with a unique structure that includes a dibenzoxepin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin typically involves multiple steps:
Formation of the Dibenzoxepin Core: The initial step involves the formation of the dibenzoxepin core through a cyclization reaction. This can be achieved by reacting a suitable biphenyl derivative with an appropriate reagent under acidic or basic conditions.
Introduction of the Thioether Group: The next step involves the introduction of the thioether group. This can be done by reacting the dibenzoxepin core with a thiol derivative in the presence of a base such as sodium hydride or potassium carbonate.
Alkylation: The final step is the alkylation of the thioether group with 2-(diethylamino)ethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at various functional groups within the molecule, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted dibenzoxepin derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-Methyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure may allow it to interact with various proteins or enzymes, making it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting the central nervous system or other specific receptors.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 4-Methyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin depends on its specific application. In a biological context, it may interact with specific molecular targets such as receptors or enzymes. The diethylaminoethyl group could facilitate binding to these targets, while the dibenzoxepin core may provide structural stability and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin: Similar structure but with a dimethylamino group instead of a diethylamino group.
4-Methyl-11-(2-(methylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin: Similar structure but with a methylamino group.
4-Methyl-11-(2-(ethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin: Similar structure but with an ethylamino group.
Uniqueness
The uniqueness of 4-Methyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin lies in its specific combination of functional groups. The diethylaminoethyl group may confer unique binding properties, while the thioether linkage and dibenzoxepin core provide structural diversity and potential for various chemical modifications.
Properties
CAS No. |
87673-14-1 |
---|---|
Molecular Formula |
C21H27NOS |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[(4-methyl-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C21H27NOS/c1-4-22(5-2)13-14-24-21-18-11-7-6-10-17(18)15-23-20-16(3)9-8-12-19(20)21/h6-12,21H,4-5,13-15H2,1-3H3 |
InChI Key |
HBSUWBXTUSZLDU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCSC1C2=CC=CC=C2COC3=C(C=CC=C13)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.